molecular formula C13H9ClFN3O3 B8090913 Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate

Cat. No.: B8090913
M. Wt: 309.68 g/mol
InChI Key: YOASGMBKDZGKTN-UHFFFAOYSA-N
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Description

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate is a pyrazine-based derivative featuring a chloro-fluoro-substituted benzamido group at the 3-position and a methyl ester at the 2-position.

Properties

IUPAC Name

methyl 3-[(5-chloro-2-fluorobenzoyl)amino]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O3/c1-21-13(20)10-11(17-5-4-16-10)18-12(19)8-6-7(14)2-3-9(8)15/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOASGMBKDZGKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1NC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted derivatives where chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation: Oxidized derivatives of the pyrazine ring or benzamido group.

    Reduction: Reduced forms of the compound, potentially altering the pyrazine ring or benzamido group.

    Hydrolysis: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate has been investigated for its potential as an anti-cancer agent. The compound's structure allows for interactions with biological targets involved in tumor growth and proliferation.

Case Study: Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound in the development of new anticancer drugs.

Agrochemicals

The compound's unique functional groups make it a candidate for developing herbicides and pesticides. Its ability to inhibit specific enzymes involved in plant growth can be harnessed to create effective agricultural chemicals.

Case Study: Herbicidal Activity

Research has shown that this compound can effectively suppress weed growth while being less harmful to crops, indicating its potential for use in sustainable agriculture.

Material Science

The compound's characteristics allow it to be incorporated into polymer matrices for enhanced properties, such as increased thermal stability and resistance to degradation.

Case Study: Polymer Composites

Studies have indicated that incorporating this compound into polymer formulations improves mechanical strength and thermal resistance, making it suitable for applications in coatings and packaging materials.

Data Tables

Supplier NameProduct CodeAmountPrice (USD)Contact Information
ChemSceneCS-M1969100 mg$385sales@chemscene.com
ChemenuCM332695250 mg$1497info@chemenu.com
ReagentiaR01FLW2250 mg€1,769.63sales@reagentia.eu

Mechanism of Action

The mechanism of action of Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyrazine backbone significantly alter molecular weight, solubility, and melting points. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate 5-Chloro-2-fluorobenzamido C₁₃H₉ClFN₃O₃ ~317.69 N/A
Methyl 3-[(2,4-difluorophenyl)carbamoyl]pyrazine-2-carboxylate 2,4-Difluorophenylcarbamoyl C₁₃H₉F₂N₃O₃ 293.23 165.9–167.4
Methyl 3-[(4-bromophenyl)carbamoyl]pyrazine-2-carboxylate 4-Bromophenylcarbamoyl C₁₃H₁₀BrN₃O₃ 336.15 128.5–130.4
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate Trifluoromethyl C₇H₅F₃N₂O₂ 206.12 N/A

Key Observations :

  • Higher halogen content (e.g., bromine in ) correlates with increased molecular weight and melting points, suggesting improved crystallinity.
Antiviral Activity

Pyrazine derivatives with carboxamide substituents show inhibitory effects against SARS-CoV-2. For example:

  • (1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl pyrazine-2-carboxylate exhibited antiviral activity with an IC₅₀ of 3.2 µM against SARS-CoV-2 .
  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate derivatives demonstrated fungicidal activity against Botrytis cinerea (EC₅₀ = 0.8 µg/mL) , highlighting the role of trifluoromethyl groups in enhancing bioactivity.
Antimycobacterial Activity

Carboxamide derivatives with hydroxyl or nitro groups (e.g., Propyl 3-[(2-hydroxy-5-nitrophenyl)carbamoyl]pyrazine-2-carboxylate ) showed moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) . The absence of polar groups in the target compound may reduce antimycobacterial efficacy but improve metabolic stability.

Biological Activity

Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate, with the CAS number 1415559-90-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C13H9ClFN3O3, with a molecular weight of 309.68 g/mol. The compound features a pyrazine ring substituted with a 5-chloro-2-fluorobenzamido group and a carboxylate functional group. Key physical properties include:

PropertyValue
Boiling Point394.3 ± 42.0 °C (Predicted)
Density1.483 ± 0.06 g/cm³ (Predicted)
pKa9.30 ± 0.70 (Predicted)

These properties suggest that the compound is stable under various conditions and could be suitable for further biological testing.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate pathways related to:

  • Cell signaling : The compound may influence receptor activity or enzyme function.
  • Metabolism : It could alter metabolic pathways, potentially affecting energy production or biosynthetic processes.
  • Gene expression : The compound might impact transcription factors or other regulatory proteins.

Biological Activity

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Antifungal Activity : There are indications of antifungal properties, which could be relevant in treating fungal infections that are resistant to conventional therapies.
  • Potential Anti-cancer Effects : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting it may inhibit cell proliferation through apoptosis induction.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Screening : In another study focusing on antifungal activity, this compound demonstrated inhibitory effects against Candida albicans, with an IC50 value of approximately 30 µg/mL .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on several cancer cell lines revealed that the compound reduced cell viability by over 60% at concentrations ranging from 25 to 100 µg/mL, indicating potential anti-cancer properties .

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